2-Methyl-2-morpholinopropanal

Description

Properties

IUPAC Name |

2-methyl-2-morpholin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWILHZQYNPQALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377236 | |

| Record name | 2-methyl-2-morpholinopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-91-4 | |

| Record name | 2-methyl-2-morpholinopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(morpholin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-2-morpholinopropanal CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical data for 2-Methyl-2-morpholinopropanal (CAS Number: 16042-91-4). This compound is a morpholine derivative of a substituted propanal. Based on available public information, this chemical is primarily classified as a building block or intermediate in organic synthesis. There is currently a lack of extensive published data regarding its applications in drug development, specific biological activities, or its role in signaling pathways. This document compiles the known structural and property information.

Chemical Identity and Structure

The fundamental details of this compound are summarized below. The chemical structure consists of a propanal backbone substituted at the second carbon with two methyl groups and a morpholine ring attached via its nitrogen atom.

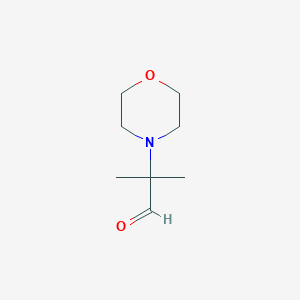

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16042-91-4 |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propanal[1] |

| Molecular Formula | C₈H₁₅NO₂[1] |

| SMILES | O=CC(C)(C)N1CCOCC1[1] |

| Synonyms | This compound, 2-methyl-2-(4-morpholinyl)propanal, 4-Morpholineacetaldehyde, α,α-dimethyl- |

Physicochemical Properties

The known physical and chemical properties of this compound are limited. The data presented here is aggregated from chemical supplier databases.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 99-100 °C (at 14 Torr) | ChemicalBook |

| Density | 1.024 g/cm³ (at 24 °C) | ChemicalBook |

| Purity | ≥95% | AChemBlock[1] |

| Physical Form | Solid | ChemicalBook |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook |

Experimental Data and Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published in peer-reviewed literature. The compound is available commercially, suggesting established synthesis routes exist. A plausible conceptual synthesis pathway is outlined below.

Conceptual Synthesis Workflow

A potential method for the synthesis of this compound is the aminomethylation of isobutyraldehyde with morpholine and formaldehyde, a variant of the Mannich reaction.

Figure 2: Conceptual workflow for the synthesis of this compound.

Methodology

-

Reaction Setup : Isobutyraldehyde, morpholine, and an aqueous solution of formaldehyde would be combined in a suitable solvent. The reaction may be catalyzed by a weak acid or base.

-

Reaction Execution : The mixture would be stirred, potentially with heating, for a duration sufficient to allow for the formation of the product. Reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation : Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing of the organic phase to remove unreacted starting materials and catalyst.

-

Purification : The crude product obtained after removal of the solvent would be purified, likely via vacuum distillation or column chromatography, to yield the final this compound.

Note: This is a generalized, conceptual protocol. Specific experimental conditions such as solvent, temperature, reaction time, and purification methods would require optimization.

Biological Activity and Signaling Pathways

A comprehensive search of scientific and patent literature did not yield any information on the biological activity of this compound. There are no published studies that describe its interaction with biological targets, its mechanism of action, or its involvement in any signaling pathways. Therefore, no diagrams for signaling pathways can be provided. Its structural features do not immediately suggest a specific pharmacological target without further empirical data.

Conclusion

This compound is a chemical compound with the CAS number 16042-91-4. Its primary utility, based on the limited available information, appears to be as an intermediate in organic synthesis. While its physicochemical properties are partially documented by chemical suppliers, there is a significant gap in the public domain regarding its synthesis, experimental protocols, and particularly its biological or pharmacological profile. For professionals in drug development, this compound represents a potential scaffold or building block, but its utility would need to be determined through primary research, as there is no existing data to suggest a current application in this field.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholinopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the plausible synthetic pathway for 2-Methyl-2-morpholinopropanal, a molecule of interest in organic synthesis and drug discovery. Due to the absence of a specific, published protocol for this exact compound, this document outlines a representative synthetic method based on the well-established Mannich reaction. The guide includes a proposed reaction scheme, detailed experimental protocols, and requisite safety information. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the field.

Introduction

This compound is an alpha-amino aldehyde containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the aldehyde group and the favorable pharmacokinetic properties often imparted by the morpholine ring. While specific literature on the synthesis of this compound is scarce, its structure strongly suggests a synthesis via a Mannich-type reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, isobutyraldehyde), an amine (morpholine), and a non-enolizable aldehyde (formaldehyde or a synthetic equivalent). This guide will detail a proposed synthetic route based on this reaction, providing a comprehensive, albeit theoretical, framework for its preparation.

Proposed Synthetic Pathway: The Mannich Reaction

The most probable route for the synthesis of this compound is the Mannich reaction between isobutyraldehyde, morpholine, and a formaldehyde equivalent. The reaction proceeds through the formation of an enamine intermediate from isobutyraldehyde and morpholine, which then reacts with an Eschenmoser's salt-like reagent or a pre-formed iminium ion from formaldehyde and morpholine.

Reaction Scheme

The overall proposed reaction is as follows:

Caption: Proposed one-pot Mannich reaction for the synthesis of this compound.

Mechanism Overview

The reaction mechanism can be conceptualized in the following logical steps:

Caption: Logical workflow of the proposed Mannich reaction mechanism.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is constructed based on general principles of the Mannich reaction and has not been experimentally validated.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (approx.) |

| Isobutyraldehyde | 72.11 | 10.8 g (13.7 mL) | 0.15 |

| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.10 |

| Paraformaldehyde | (30.03)n | 3.0 g | 0.10 (as CH₂O) |

| Dioxane (anhydrous) | 88.11 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add morpholine (8.7 g, 0.10 mol), paraformaldehyde (3.0 g, 0.10 mol), and anhydrous dioxane (50 mL).

-

Iminium Ion Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Enamine Formation and Reaction: Add isobutyraldehyde (10.8 g, 0.15 mol) and glacial acetic acid (1 mL) to the flask. Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for the synthesis. Yields are estimates based on typical Mannich reactions.

| Parameter | Predicted Value/Data |

| Theoretical Yield | 15.7 g |

| Estimated Practical Yield | 9.4 - 12.6 g (60-80%) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (predicted) | 70-75 °C at 10 mmHg |

| ¹H NMR (CDCl₃, predicted) | δ 9.5 (s, 1H, CHO), 2.4-2.6 (m, 4H, N-CH₂), 3.6-3.8 (m, 4H, O-CH₂), 1.1 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, predicted) | δ 205 (CHO), 67 (O-CH₂), 60 (C-N), 50 (N-CH₂), 22 (C(CH₃)₂) |

| IR (neat, predicted, cm⁻¹) | 2970, 2860, 2710 (C-H), 1725 (C=O), 1115 (C-O-C) |

| MS (EI, predicted m/z) | 157 (M⁺), 128 (M⁺ - CHO), 100 (Morpholine fragment) |

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.

-

Dioxane: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide presents a detailed, albeit representative, methodology for the synthesis of this compound via a Mannich-type reaction. The provided information, including the proposed experimental protocol, quantitative data, and workflow diagrams, is intended to serve as a valuable resource for researchers in organic synthesis and drug development. It is important to reiterate that this protocol is based on established chemical principles and may require optimization for practical application. Standard laboratory safety procedures should be strictly followed during any experimental work.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2-morpholinopropanal and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound initially specified as "2-Methyl-2-morpholinopropanal" is more accurately identified in scientific literature and chemical databases as 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one , commonly referred to as MMMP or MTMP. This guide will address the mechanism of action based on its classification as a synthetic cathinone. Currently, there is a significant lack of specific pharmacological data for MMMP in publicly available research. Therefore, this guide will focus on the well-established mechanism of action for the broader class of synthetic cathinones, supplemented with general experimental protocols for how such data would be determined.

Introduction: The Emergence of a Novel Psychoactive Substance

2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) is a compound that has transitioned from its use as a commercial photoinitiator in polymerization processes to a substance of concern as a novel psychoactive substance (NPS). Structurally, MMMP possesses a cathinone backbone, placing it in a class of compounds known for their psychostimulant effects. The United Nations Office on Drugs and Crime (UNODC) has classified it as a synthetic cathinone.[1] This guide provides a detailed overview of the presumed mechanism of action of MMMP based on its chemical class, outlines the experimental procedures used to characterize such compounds, and presents the current state of knowledge.

Core Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for synthetic cathinones is the modulation of monoamine neurotransmitter systems in the central nervous system. These compounds act as potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, synthetic cathinones prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.

This elevated synaptic availability of monoamines is responsible for the characteristic psychostimulant effects, which can include increased energy, euphoria, and alertness. Synthetic cathinones can be broadly categorized into two main functional groups based on their interaction with monoamine transporters:

-

"Blockers" (or Inhibitors): These compounds, similar to cocaine, bind to the transporter protein and physically obstruct the reuptake of the neurotransmitter.

-

"Releasers" (or Substrates): These compounds, akin to amphetamines, are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular release of neurotransmitters into the synapse.

The specific interaction of MMMP (as a "blocker" or "releaser") with DAT, NET, and SERT has not been explicitly detailed in the available scientific literature. However, its structural similarity to other synthetic cathinones strongly suggests that its psychoactive effects are mediated through the inhibition of these monoamine transporters.

Signaling Pathways

The interaction of synthetic cathinones with monoamine transporters initiates a cascade of downstream signaling events. The following diagram illustrates the general signaling pathway affected by these compounds.

Caption: General signaling pathway of synthetic cathinones at a dopaminergic synapse.

Quantitative Data on Monoamine Transporter Inhibition

A critical aspect of understanding the mechanism of action of any psychoactive compound is to quantify its interaction with its molecular targets. This is typically done by determining the binding affinity (Ki) and the functional potency (IC50) of the compound at the DAT, NET, and SERT.

As of the latest literature review, specific Ki or IC50 values for 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) at the dopamine, norepinephrine, and serotonin transporters are not available in published scientific papers.

To illustrate how such data is typically presented, the following table provides a template that would be used to summarize these key pharmacological parameters.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| MMMP | N/A | N/A | N/A | N/A | N/A | N/A |

| Reference Compound A | Value | Value | Value | Value | Value | Value |

| Reference Compound B | Value | Value | Value | Value | Value | Value |

N/A: Data not available in the current scientific literature.

Experimental Protocols

The following sections detail the standardized experimental protocols that are generally employed by researchers to determine the binding affinity and functional inhibition of novel psychoactive substances like MMMP at monoamine transporters.

Radioligand Binding Assays for Determining Transporter Affinity (Ki)

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of MMMP for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Test compound: 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of MMMP in the assay buffer.

-

Dilute the radioligand to a final concentration at or below its Kd.

-

Prepare a high concentration of a known inhibitor for each transporter to determine non-specific binding (e.g., 10 µM cocaine for DAT).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + known inhibitor), and competitor binding (membranes + radioligand + varying concentrations of MMMP).

-

-

Incubation:

-

Add the appropriate components to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MMMP concentration.

-

Determine the IC50 value (the concentration of MMMP that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays for Determining Functional Potency (IC50)

These assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MMMP for the functional activity of DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

-

Test compound: 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP).

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Wash buffer (ice-cold uptake buffer).

-

Lysis buffer.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture:

-

Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

-

Pre-incubation:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of MMMP or a known inhibitor (for non-specific uptake) for a short period (e.g., 10-20 minutes).

-

-

Uptake Initiation:

-

Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature.

-

-

Uptake Termination:

-

Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the MMMP concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) is a synthetic cathinone that is presumed to exert its psychoactive effects through the inhibition of monoamine transporters (DAT, NET, and SERT). While this general mechanism of action is well-established for the cathinone class, a significant gap in knowledge exists regarding the specific pharmacological profile of MMMP. There is a pressing need for in-depth research to quantify the binding affinities and functional potencies of MMMP at these transporters. Such data are crucial for understanding its psychoactive properties, abuse potential, and potential toxicity. The experimental protocols outlined in this guide provide a clear framework for researchers to undertake these necessary investigations. Future studies should focus on generating this quantitative data to provide a more complete picture of the mechanism of action of this emerging novel psychoactive substance.

References

Discovery and history of 2-Methyl-2-morpholinopropanal

For the attention of Researchers, Scientists, and Drug Development Professionals.

Chemical and Physical Properties

2-Methyl-2-morpholinopropanal is a morpholine derivative available from various chemical suppliers. The quantitative data available for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16042-91-4 | Chemical Suppliers |

| Molecular Formula | C₈H₁₅NO₂ | Chemical Suppliers |

| Molecular Weight | 157.21 g/mol | Chemical Suppliers |

| Physical State | Reported as both liquid and solid | Chemical Suppliers |

| Purity | Typically offered at ≥95% | Chemical Suppliers |

Note: Conflicting data exists regarding the physical state of this compound. Researchers should consult the supplier's certificate of analysis for specific batch information.

Application in Synthesis

This compound has been identified as a reagent in the synthesis of investigational tyrosine kinase inhibitors. Specifically, it has been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are of interest in the treatment of autoimmune diseases and B-cell malignancies.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

The following protocol is adapted from patent literature and describes a reaction in which this compound is a key reactant.

Reaction: Synthesis of a substituted pyrrolidine intermediate.

Materials:

-

This compound (75 mg, 0.48 mmol)

-

Pyrrolidine (0.6 mL)

-

Dichloromethane (DCM) (4 mL + 20 mL for dilution)

-

Chloro(trimethyl)silane (0.4 mL)

-

Aqueous Sodium Bicarbonate (aq. NaHCO₃) (20 mL)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (75 mg, 0.48 mmol) and pyrrolidine (0.6 mL) in dichloromethane (4 mL) at room temperature, slowly add chloro(trimethyl)silane (0.4 mL) dropwise.

-

Allow the reaction to proceed for 1 hour.

-

Dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer with aqueous sodium bicarbonate (20 mL).

-

Dry the organic layer over sodium sulfate (Na₂SO₄).

-

Filter the mixture.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue via Preparative Thin-Layer Chromatography (Prep-TLC) to yield the desired product.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol described above.

Signaling Pathways

There is no available information to suggest that this compound has a direct biological effect or is involved in any signaling pathways. Its documented utility is as a synthetic building block.

Conclusion

This compound is a commercially available reagent with a documented role in the synthesis of complex molecules for pharmaceutical research, particularly in the creation of BTK inhibitors. While comprehensive data on its intrinsic properties are limited, its utility as a synthetic intermediate is established. Researchers employing this compound should rely on supplier-specific data for physical and chemical properties and adhere to established laboratory safety protocols.

Spectroscopic and Spectrometric Profiling of 2-Methyl-2-morpholinopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups. Detailed, generalized experimental protocols for the acquisition of such data for aldehydic compounds are also presented to facilitate laboratory investigation.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a unique structure combining an aldehyde, a tertiary amine within a morpholine ring, and a quaternary carbon. These features will give rise to a distinct spectroscopic fingerprint.

Diagram of this compound Structure

Caption: Molecular structure of this compound highlighting key carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the morpholine ring protons, and the methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) | 1H |

| Morpholine (-N-CH₂-CH₂-O-) | 3.5 - 3.8 | Triplet (t) or Multiplet (m) | 4H |

| Morpholine (-N-CH₂-CH₂-O-) | 2.4 - 2.8 | Triplet (t) or Multiplet (m) | 4H |

| Methyl (-C(CH₃)₂) | 1.0 - 1.5 | Singlet (s) | 6H |

Expected ¹³C NMR Data

The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and signals for the aliphatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 190 - 205 |

| Morpholine (-N-CH₂-CH₂-O-) | 65 - 75 |

| Morpholine (-N-CH₂-CH₂-O-) | 45 - 55 |

| Quaternary Carbon (-C(CH₃)₂) | 40 - 50 |

| Methyl Carbons (-C(CH₃)₂) | 20 - 30 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the C-N and C-O bonds of the morpholine ring.

Expected IR Absorption Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2850 - 2750 (often two bands) | Medium |

| C=O stretch (aldehyde) | 1740 - 1720 | Strong |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-O stretch (ether) | 1150 - 1085 | Strong |

| C-H bend (alkane) | 1470 - 1365 | Medium |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 157 | [M]⁺ (Molecular Ion) | - |

| 128 | [M - CHO]⁺ | Loss of the formyl radical |

| 100 | [M - C(CH₃)₂CHO]⁺ | Cleavage of the bond between the quaternary carbon and the morpholine ring |

| 86 | [Morpholine - H]⁺ | Fragmentation of the morpholine ring |

| 57 | [C(CH₃)₂CHO]⁺ | Cleavage of the bond between the quaternary carbon and the morpholine ring |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Inlet or GC-MS):

-

Direct Inlet: A small amount of the sample is placed in a capillary tube and introduced directly into the ion source. The sample is heated to induce vaporization.

-

Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and other impurities before entering the mass spectrometer.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 150-250 °C

-

Mass Range: 40-400 amu

-

Scan Speed: 1 scan/second

Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

Technical Guide: Physicochemical Properties and Analytical Methodologies for 2-Methyl-2-morpholinopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). It also outlines comprehensive experimental protocols for the determination of melting and boiling points, and presents generalized analytical workflows relevant to morpholine-containing compounds.

Physical Properties of this compound

Data regarding the physical properties of this compound is limited. However, available information indicates the following:

| Property | Value | Source |

| Boiling Point | 99-100 °C (at 14 Torr) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C8H15NO2 | [1][2][3] |

| Formula Weight | 157.21 | [1][2][3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid organic compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a high-boiling point liquid (e.g., mineral oil or silicone oil) to ensure uniform heating.

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the solid first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A pure compound will typically exhibit a sharp melting point range of 1-2°C.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key characteristic used for identification and assessing purity.

Methodology: Distillation Method

-

Apparatus Setup: A small volume (at least 5 mL) of the organic liquid is placed in a distilling flask. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not documented, the morpholine moiety is a significant scaffold in medicinal chemistry. Morpholine-containing compounds are known to interact with various biological targets, including kinases involved in cell cycle regulation.

Generalized Signaling Pathway for Morpholine-Containing Kinase Inhibitors

Morpholine derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often overactivated in cancer.

Caption: PI3K/mTOR signaling pathway with hypothetical inhibition by a morpholine compound.

Generalized Experimental Workflow for Morpholine Derivative Analysis

The analysis of morpholine and its derivatives in various matrices often involves derivatization followed by chromatographic separation and detection.

Caption: General workflow for the analysis of morpholine derivatives by GC-MS.

References

Potential Applications of 2-Methyl-2-morpholinopropanal in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-morpholinopropanal, a tertiary α-amino aldehyde, is a versatile building block with significant potential in organic synthesis. Its unique structural features, combining a sterically hindered aldehyde with a morpholine moiety, offer intriguing possibilities for the construction of complex nitrogen-containing molecules. This technical guide explores the core potential applications of this compound, focusing on its utility in key carbon-carbon bond-forming reactions and as a precursor to valuable synthetic intermediates. While direct literature on this specific compound is limited, this guide extrapolates its reactivity based on established principles of α-amino aldehyde chemistry, providing a roadmap for its synthetic exploration.

Chemical Profile

| Property | Value |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propanal |

| CAS Number | 16042-91-4 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Structure | (Image of the chemical structure of this compound) |

Note: Physical and spectroscopic data for this compound are not extensively reported in publicly available literature. Researchers should perform standard characterization (NMR, IR, MS) upon synthesis or acquisition.

Potential Synthetic Applications

The reactivity of this compound is primarily dictated by the aldehyde functional group and the adjacent tertiary amine. The morpholine ring, while generally stable, can influence the steric and electronic environment of the reactive center.

Aldol Reactions: Access to Chiral β-Hydroxy-α-amino Acid Derivatives

Tertiary α-amino aldehydes can serve as nucleophilic partners in aldol reactions, particularly in organocatalyzed asymmetric variants. The reaction of this compound with another aldehyde or a ketone is expected to yield a β-hydroxy-α,α-disubstituted aldehyde. These products are valuable precursors to β-hydroxy-α-amino acids, a structural motif present in numerous biologically active compounds.

The presence of the α,α-disubstitution in this compound prevents epimerization at the α-position, which can be a challenge with α-monosubstituted amino aldehydes. The stereochemical outcome of the reaction would be controlled by the chiral catalyst and the facial selectivity of the attack on the acceptor aldehyde.

Caption: Organocatalytic Aldol Reaction Pathway.

Table 1: Representative Data for Organocatalytic Aldol Reactions of α-Amino Aldehydes

| Entry | α-Amino Aldehyde | Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| 1 | N,N-Dibenzylamino-propanal | Isovaleraldehyde | (S)-Proline | >20:1 | 99 | 85 |

| 2 | N-Boc-2-phenyl-2-aminoacetaldehyde | Acetone | (S)-2-(Triflylaminomethyl)pyrrolidine | 95:5 | 98 | 92 |

| 3 | N,N-Dibenzyl-2-methylpropanal | Benzaldehyde | (R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 98:2 | >99 | 78 |

Data presented are for analogous reactions and serve as a predictive reference.

Mannich Reactions: Synthesis of β-Amino Carbonyl Compounds

This compound can potentially act as the aldehyde component in a Mannich reaction. This three-component reaction, involving an amine and a compound with an acidic proton (e.g., a ketone), would lead to the formation of a β-amino-β-(2-methyl-2-morpholinyl) carbonyl compound. Such products, with their high density of functional groups, are valuable intermediates for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.

Caption: Three-component Mannich Reaction.

Table 2: Representative Data for Mannich Reactions

| Entry | Aldehyde | Amine | Active Methylene Compound | Catalyst | Yield (%) |

| 1 | Formaldehyde | Aniline | Acetophenone | HCl | 85 |

| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | Proline | 95 |

| 3 | Isobutyraldehyde | Dibenzylamine | Acetone | Sc(OTf)₃ | 88 |

Data presented are for analogous reactions and serve as a predictive reference.

Precursor to Chiral β-Amino Alcohols

The reduction of the aldehyde functionality in this compound provides a straightforward route to 2-methyl-2-morpholinopropan-1-ol. Furthermore, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde would furnish chiral β-amino alcohols with high diastereoselectivity, dictated by the existing stereocenter (if the starting material is chiral) or by chelation control involving the morpholine nitrogen. Chiral β-amino alcohols are privileged structures in medicinal chemistry and are widely used as chiral auxiliaries and ligands in asymmetric synthesis.

Caption: Synthesis of β-Amino Alcohols.

Experimental Protocols (Representative)

The following protocols are adapted from literature procedures for analogous α-amino aldehydes and should be optimized for this compound.

Synthesis of this compound

A potential route to this compound involves the α-amination of isobutyraldehyde with morpholine.

-

Reaction Setup: To a solution of isobutyraldehyde (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or THF) is added morpholine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine.

-

Oxidation: The enamine is then subjected to oxidation. A common method is the use of an electrophilic aminating agent, or a two-step process involving epoxidation followed by ring-opening. For a direct oxidation, a suitable oxidant like m-CPBA could be explored, though this may be low-yielding. A more controlled approach would be the reaction of the enamine with an electrophilic nitrogen source.

-

Work-up and Purification: The reaction is quenched with an appropriate reagent, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Organocatalytic Aldol Reaction (Representative Protocol)

-

Reaction Setup: To a solution of this compound (1.0 eq) and the acceptor aldehyde (1.5 eq) in an appropriate solvent (e.g., DMSO or CH₂Cl₂) at the desired temperature (e.g., 4 °C or -20 °C) is added the chiral organocatalyst (e.g., (S)-proline, 20 mol%).

-

Reaction Monitoring: The reaction is stirred and monitored by TLC until completion.

-

Work-up and Purification: The reaction is quenched, typically by the addition of water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.

-

Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion

This compound emerges as a promising, yet underexplored, building block in organic synthesis. Its structural characteristics suggest a range of potential applications, most notably in the diastereoselective and enantioselective construction of complex nitrogen-containing molecules. The principles outlined in this guide, derived from the established reactivity of α-amino aldehydes, provide a solid foundation for researchers to unlock the synthetic potential of this versatile compound. Further investigation into the specific reactivity and stereodirecting influence of the 2-methyl-2-morpholino moiety is warranted and is expected to reveal novel and efficient synthetic methodologies.

A Precautionary Technical Guide to the Safety and Handling of 2-Methyl-2-morpholinopropanal

Compound Identification and Precautionary Hazard Assessment

Due to the absence of specific toxicological studies on 2-Methyl-2-morpholinopropanal, this assessment is based on its analogue, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, which shares the core 2-methyl-2-morpholino moiety. The primary hazards associated with this analogue are significant and should be presumed for this compound until proven otherwise.

Table 1: Inferred Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Citations |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][4] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [3][4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |[3][4] |

Physical and Chemical Properties

Specific physical and chemical properties for this compound are largely undetermined. The properties of the analogue compound are provided below for general reference.

Table 2: Physical and Chemical Properties of Analogue Compound (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone)

| Property | Value | Citations |

|---|---|---|

| Appearance | White to off-white powder or crystals | [5] |

| Molecular Formula | C₁₅H₂₁NO₂S | [6] |

| Molecular Weight | 279.40 g/mol | [5][6] |

| Melting Point | 74-76 °C | [5][7] |

| Boiling Point | 210 °C at 76 mmHg | [5][7] |

| Flash Point | 165 °C | [4][5] |

| Density | 1.15 g/cm³ |[5] |

Experimental Protocols and Workflows

As no specific experimental data for this compound is available, this section outlines a generalized workflow for the initial safety assessment and handling of an uncharacterized chemical compound in a research setting.

General Workflow for Handling Uncharacterized Compounds

The following diagram illustrates a logical progression for safely handling a novel or poorly characterized substance like this compound.

Safe Handling and Storage

Based on the inferred hazards, stringent handling and storage protocols are required.

Personal Protective Equipment (PPE)

-

Hand Protection : Use impervious gloves (e.g., Butyl rubber, Nitrile rubber). No specific glove material has been tested, so double-gloving may be advisable.[3]

-

Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection : A lab coat is mandatory. For larger quantities or risk of splash, wear protective clothing such as coveralls.

-

Respiratory Protection : Not typically required if handled in a certified chemical fume hood.[3] For procedures outside a fume hood or with potential for aerosolization, a respirator may be necessary.

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and skin thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Take precautionary measures against static discharge.[3]

Storage Conditions

-

Store in a tightly closed container in a dry, well-ventilated place.

-

The storage area should be secure and accessible only to authorized personnel ("Store locked up").[4]

-

Keep away from foodstuffs, beverages, and feed.[3]

First Aid and Emergency Procedures

First Aid Measures

-

If Swallowed : Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4] Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours after an accident is recommended.[3]

-

If Inhaled : Move the person to fresh air. Consult a doctor in case of complaints.[3]

-

In Case of Skin Contact : The analogue product does not generally irritate the skin, but it is prudent to wash off with soap and plenty of water.[3]

-

In Case of Eye Contact : Rinse the opened eye for several minutes under running water.[3]

Spill Procedures

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Prevent the substance from entering drains, as it is toxic to aquatic life.[4]

-

Cover drains and collect spillage. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Logical Relationships in Chemical Risk Assessment

The decision-making process for handling a chemical with unknown properties follows a clear logical path, starting from data acquisition and ending with operational safety protocols.

Toxicology and Signaling Pathways

There is no information available regarding the specific mechanism of action, toxicokinetics, or biological signaling pathways affected by this compound. The reproductive toxicity identified in the analogue compound (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) suggests potential interference with developmental or hormonal pathways, but this is purely speculative.[3][4] Studies on the analogue have also shown dose-dependent decreases in cell viability in human monocytes, indicating potential cytotoxicity.[8]

Disposal Considerations

Waste must be disposed of in accordance with local, regional, and national regulations. Given its inferred ecotoxicity, it must not be released into the environment.[3] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

- 1. 16042-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 16042-91-4|this compound|BLD Pharm [bldpharm.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cpachem.com [cpachem.com]

- 5. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Supplier | 71868-10-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 [chemicalbook.com]

- 8. Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-2-morpholinopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-morpholinopropanal. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on predicting its solubility in various solvent classes based on its molecular structure and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to empirically determine the solubility of this compound. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is an organic compound featuring a morpholine ring, a propanal functional group, and a methyl group. Its structure, containing both polar (morpholine and aldehyde groups) and non-polar (methyl and ethyl backbone) moieties, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the carbonyl group of the aldehyde, allows for hydrogen bonding with protic solvents. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as an intermediate in organic synthesis. A patent has noted its use in a reaction involving dichloromethane (DCM), which implies its solubility in this solvent[1].

Predicted Solubility of this compound

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents. The following table summarizes these predictions. Small, polar organic compounds such as aldehydes are generally soluble in water[2].

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Likely Soluble | The morpholine and aldehyde groups can form hydrogen bonds with protic solvents. Small aldehydes are known to be water-soluble[2]. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Non-Polar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in non-polar solvents. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | The compound's use in a reaction with DCM suggests solubility[1]. These solvents have moderate polarity. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are standard methodologies that can be employed.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3].

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can be employed.

-

Analysis: Quantify the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectroscopy against a calibration curve[4].

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer[4].

Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is incrementally added to an aqueous buffer. The point at which the compound precipitates, indicated by an increase in turbidity, is detected optically[4].

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO)[4].

-

Titration: In a multi-well plate, add the aqueous buffer of interest. Gradually add the stock solution to the buffer while monitoring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

-

Precipitation Detection: The kinetic solubility is defined as the concentration of the compound at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Enantioselective Aldol Reactions Catalyzed by Chiral Amines

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] The development of asymmetric organocatalysis has provided a powerful strategy for controlling the stereochemical outcome of these reactions, often utilizing small, chiral organic molecules as catalysts.[2] While direct protocols for "2-Methyl-2-morpholinopropanal" in aldol reactions are not extensively documented in peer-reviewed literature, this document provides a comprehensive protocol based on the well-established principles of amine-catalyzed aldol reactions. The methodologies presented here are based on analogous systems, such as proline and its derivatives, which operate via a similar enamine-based catalytic cycle.[1][3] These protocols are designed for researchers, scientists, and drug development professionals seeking to perform enantioselective aldol reactions.

Catalytic Cycle: Enamine-Mediated Aldol Reaction

The catalytic cycle for a chiral amine-catalyzed aldol reaction, such as one catalyzed by L-proline, proceeds through an enamine intermediate.[1] The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the carbonyl group of an aldehyde acceptor. The catalyst's chiral environment directs this attack to one face of the aldehyde, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle.[1]

Caption: Catalytic cycle of a chiral amine-catalyzed aldol reaction.

Experimental Protocols

The following protocols are representative of direct asymmetric aldol reactions catalyzed by chiral secondary amines.

Protocol 1: General Procedure for Small-Scale Asymmetric Aldol Reaction

This protocol is adapted from a general procedure for proline-catalyzed aldol reactions and is suitable for initial screening of reaction conditions.[3]

Materials:

-

Chiral amine catalyst (e.g., (S)-proline)

-

Aldehyde (acceptor)

-

Ketone (donor)

-

Solvent (e.g., Methanol/Water mixture, DMSO, or Acetone)

-

Reaction vial (e.g., 2 mL) with a magnetic stir bar

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To a 2 mL reaction vial containing a magnetic stir bar, add the chiral amine catalyst (0.03 mmol, 10-20 mol%).

-

Add the solvent system. For a methanol/water system, 40 µL of methanol and 10 µL of water can be used.[3]

-

Add the ketone (1.5 mmol), followed by the aldehyde (0.3 mmol).

-

Cap the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

-

Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Gram-Scale Asymmetric Aldol Reaction

This protocol is suitable for scaling up a successful small-scale reaction.[3]

Materials:

-

Chiral amine catalyst (e.g., (S)-proline)

-

Aldehyde (acceptor)

-

Ketone (donor)

-

Solvent (e.g., Methanol/Water mixture)

-

Round-bottom flask (e.g., 250 mL) with a magnetic stir bar

-

Addition funnel or syringe pump

Procedure:

-

In a 250 mL round-bottom flask, dissolve the chiral amine catalyst (10 mmol) in the chosen solvent system (e.g., 13.33 mL methanol and 3.33 mL water).[3]

-

Add the ketone (500 mmol) and stir the mixture for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the aldehyde (100 mmol) to the mixture using an addition funnel or a syringe pump over a period of 45 minutes to 6 hours.[3]

-

Allow the reaction to stir at 0 °C or room temperature until completion, as monitored by TLC.

-

Work-up and purification are performed as described in Protocol 1, adjusting the volumes of solvents and reagents accordingly.

Caption: General experimental workflow for an organocatalyzed aldol reaction.

Data Presentation

The following tables summarize representative data for proline-catalyzed aldol reactions between various aldehydes and ketones, illustrating the typical yields and stereoselectivities that can be achieved.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes [3]

| Entry | Aldehyde | Time (h) | Conversion (%) | d.r. (anti/syn) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 24 | >99 | 92:8 | 95 | >99 |

| 2 | 4-Chlorobenzaldehyde | 48 | 95 | 90:10 | 83 | 96 |

| 3 | Benzaldehyde | 30 | 85 | 90:10 | 78 | 95 |

| 4 | 4-Methoxybenzaldehyde | 72 | 75 | 89:11 | 65 | 94 |

Reaction conditions: Cyclohexanone (5 eq.), aldehyde (1 eq.), (S)-proline (10 mol%), MeOH/H₂O (4:1 v/v), room temperature.

Table 2: Asymmetric Aldol Reaction of Various Ketones with 4-Nitrobenzaldehyde [4]

| Entry | Ketone | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) |

| 1 | Acetone | 24 | 68 | - | 76 |

| 2 | Cyclopentanone | 48 | 95 | 78:22 | 99 |

| 3 | Cyclohexanone | 24 | 97 | 95:5 | >99 |

| 4 | Acetophenone | 72 | 55 | - | 65 |

Reaction conditions: Ketone (5 eq.), 4-nitrobenzaldehyde (1 eq.), (S)-proline (20 mol%), DMSO, room temperature.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Aldehydes and ketones can be volatile and irritating. Handle them with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

The protocols and data provided serve as a comprehensive guide for conducting enantioselective aldol reactions using chiral amine organocatalysts. While specific data for this compound is not available, the principles and procedures outlined here for analogous systems offer a solid foundation for researchers to develop and optimize their own catalytic systems. The high yields and stereoselectivities achievable with organocatalysis make it a valuable tool in modern organic synthesis and drug development.

References

- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methyl-2-morpholinopropanal as a Photoinitiator

Disclaimer: There is limited specific scientific literature and quantitative data available for 2-Methyl-2-morpholinopropanal as a photoinitiator. The following application notes and protocols are based on the general principles of Norrish Type I photoinitiators and data from the closely related and well-studied compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), also known as Irgacure 907. This information is provided for illustrative and comparative purposes. Researchers should conduct their own optimization and characterization for this compound.

Introduction

This compound is an alpha-amino aldehyde compound. Structurally similar to alpha-amino ketones, which are established Norrish Type I photoinitiators, it is expected to function as a photoinitiator for free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] This class of photoinitiators is crucial for applications in UV-curable coatings, adhesives, inks, and 3D printing resins.[3][4]

Principle of Action: Like other Norrish Type I photoinitiators, this compound is anticipated to undergo alpha-cleavage (α-scission) of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom upon absorption of UV radiation.[1][5][6] This homolytic cleavage generates two radical fragments that can initiate the polymerization of monomers and oligomers.[7]

Physicochemical Properties and Spectroscopic Data

| Property | Value (for MMMP) | Reference |

| Chemical Name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | [4] |

| CAS Number | 71868-10-5 | [8][9] |

| Molecular Formula | C₁₅H₂₁NO₂S | [8] |

| Molecular Weight | 279.4 g/mol | [8] |

| Melting Point | 74-76 °C | [9] |

| UV Absorption Maxima (λmax) | ~232 nm, ~306 nm (in Methanol) | [10] |

| Molar Absorptivity (ε) | Not widely reported | |

| Appearance | White to yellowish powder | [8] |

| Solubility | Soluble in most organic solvents and monomers. Low solubility in water. | [4] |

Mechanism of Photoinitiation

This compound is expected to follow a Norrish Type I photoinitiation mechanism. The process can be summarized in the following steps:

-

Photoexcitation: The photoinitiator molecule absorbs a photon of UV light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable excited triplet state (T₁).

-

Alpha-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the α-carbon-carbonyl bond, generating two primary radical species.

-

Initiation: The resulting free radicals react with monomer units, initiating the polymerization chain reaction.

Diagram: Proposed Norrish Type I Cleavage of this compound

Caption: Photoinitiation and polymerization initiated by this compound.

Experimental Protocols

The following are general protocols for evaluating a new photoinitiator. They are based on common practices in photopolymerization studies and should be adapted for the specific resin system and equipment used.

4.1. Protocol for UV-Vis Spectroscopy

Objective: To determine the UV absorption characteristics of the photoinitiator.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

-

Prepare a series of dilutions from the stock solution (e.g., 0.05, 0.025, 0.01 mg/mL).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each solution across the UV-Vis spectrum (typically 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

(Optional) Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λmax if the molecular weight is known.

4.2. Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the photopolymerization reactivity and kinetics.

Materials:

-

Photoinitiator

-

Monomer or oligomer formulation (e.g., acrylate or methacrylate-based)

-

Photo-DSC instrument equipped with a UV light source

-

Aluminum DSC pans

Procedure:

-

Prepare a photocurable formulation by dissolving a known concentration of this compound in the monomer/oligomer blend (e.g., 0.5-5% by weight).

-

Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan.

-

Place the pan in the Photo-DSC cell.

-

Equilibrate the sample at the desired starting temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen).

-

Irradiate the sample with a UV light source of known intensity and wavelength.

-

Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

Analyze the data to determine parameters such as induction time, peak maximum time, and total enthalpy of polymerization.

Diagram: Experimental Workflow for Photoinitiator Evaluation

Caption: Workflow for evaluating the performance of a photoinitiator.

Applications

Based on its presumed mechanism, this compound could be applicable in various fields requiring rapid UV curing:

-

Coatings and Varnishes: For wood, plastic, and metal substrates where rapid, tack-free surfaces are required.

-

Printing Inks: In UV-curable inks for various printing processes, offering fast drying times.

-

Adhesives: For bonding applications where UV light can penetrate the bond line.

-

3D Printing: In stereolithography (SLA) and digital light processing (DLP) 3D printing resins.[3]

-

Microelectronics: As a component in photoresists for photolithography.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, dark place away from sources of light and heat to prevent premature polymerization or degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

While direct experimental data for this compound as a photoinitiator is scarce, its chemical structure strongly suggests it will function as a Norrish Type I photoinitiator. Its performance is expected to be influenced by its UV absorption characteristics, the reactivity of the generated radicals, and its solubility in the polymerizable formulation. The provided protocols offer a framework for the systematic evaluation of this compound for various photopolymerization applications. It is recommended that its performance be benchmarked against established photoinitiators like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) to ascertain its relative efficiency and suitability for specific applications.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 3. 2-methyl-2-(morpholin-4-yl)propanal 95% | CAS: 16042-91-4 | AChemBlock [achemblock.com]

- 4. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 16042-91-4|this compound|BLD Pharm [bldpharm.com]

- 8. lookchem.com [lookchem.com]

- 9. 71868-10-5 CAS MSDS (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 [chemicalbook.com]

Application Notes and Protocols: Use of 2-Methyl-2-morpholinopropanal in Asymmetric Synthesis

A thorough review of scientific literature and chemical databases indicates that the direct application of 2-Methyl-2-morpholinopropanal as a catalyst or chiral auxiliary in asymmetric synthesis is not well-documented. While the morpholine scaffold is a significant pharmacophore in medicinal chemistry and extensive research exists on the asymmetric synthesis of chiral morpholine derivatives, the specific role of this compound in inducing enantioselectivity in chemical transformations appears to be a novel or underexplored area.